molecular formula C17H15NOS B2516922 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde CAS No. 338416-56-1

1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde

Cat. No. B2516922
CAS RN: 338416-56-1
M. Wt: 281.37
InChI Key: UEQWWHWKGOGHIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde is not directly described in the provided papers. However, insights can be drawn from related compounds. In the first paper, the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde is achieved by treating indole-3-carbaldehyde with epichlorohydrin, leading to the formation of an oxirane ring-containing compound . This method suggests that the introduction of substituents at the 2-position of the indole ring can be accomplished through reactions with appropriate reagents, such as epichlorohydrin in this case. Although the target molecule has a sulfanyl group instead of an oxirane ring, similar synthetic strategies could potentially be applied, with the use of a sulfur-containing reagent to introduce the sulfanyl group.

Molecular Structure Analysis

The molecular structure of the target compound would include an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The 1-methyl group indicates a substitution at the nitrogen of the indole. The 2-[(3-methylphenyl)sulfanyl] substituent suggests a sulfanyl group attached to the second carbon of the indole, with a further substitution of a 3-methylphenyl group on the sulfur atom. The carbaldehyde group at the 3-position indicates the presence of a formyl group attached to the indole ring. The molecular structure analysis of related compounds, such as those described in the papers, can provide insights into the reactivity and interactions of the functional groups present in the target molecule .

Chemical Reactions Analysis

The chemical reactions of the target compound would likely be influenced by the reactive functional groups present. The carbaldehyde group is typically reactive towards nucleophiles due to the presence of the carbonyl group. The sulfanyl group could also participate in reactions, potentially acting as a nucleophile itself or undergoing oxidation. The indole core is known for its reactivity in electrophilic substitution reactions at the 3-position, which is already substituted in the target molecule. The paper on the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde provides an example of how the indole carbaldehyde can react with active methylene compounds to form condensation products, suggesting that the target compound may also undergo similar condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. The presence of the carbaldehyde group would contribute to its polarity and potential for hydrogen bonding, affecting its solubility and boiling point. The sulfanyl group could impact the compound's odor and stability, as sulfur-containing compounds often have characteristic smells and can be prone to oxidation. The indole core contributes to the molecule's aromaticity and could affect its UV-Vis absorption properties. While the papers provided do not directly discuss the physical and chemical properties of the target compound, they do discuss related sulfur-containing compounds, indicating that such compounds can exhibit bacteriostatic effects and can be used as antiseptics .

Scientific Research Applications

Indole Derivatives in Drug Discovery

Indole derivatives have been pivotal in the development of novel therapeutic agents, particularly in cancer research. Knoevenagel condensation products, including indole structures, have shown remarkable potential in generating biologically active molecules, demonstrating significant anticancer activity. This chemistry has been instrumental in targeting various cancer pathways, offering insights into drug discovery and development processes (Tokala, Bora, & Shankaraiah, 2022).

Synthesis and Classification of Indoles

The synthesis of indole compounds is a core interest in organic chemistry, with a rich history of methodological advancements. A comprehensive classification of indole synthesis methods provides a framework for understanding how different strategies can be employed to create indole-based compounds. This classification aids in navigating the complex landscape of indole chemistry, relevant for both academic research and pharmaceutical applications (Taber & Tirunahari, 2011).

Indoles in Food Science

Indoles, along with other branched aldehydes, are significant in food science due to their role in flavor development. The pathways for the formation and degradation of these compounds from amino acids in food products have been extensively reviewed, highlighting their importance in enhancing food flavor and quality (Smit, Engels, & Smit, 2009).

Catalytic Reactions Involving Indoles

The catalytic aza-alkylation of indoles represents a method to introduce substituted aminomethyl groups into the indole structure, creating new stereogenic centers. This reaction, catalyzed by various agents, underscores the versatility of indoles in synthetic organic chemistry and their potential in creating novel compounds with specific stereochemical configurations (Bonandi et al., 2020).

properties

IUPAC Name

1-methyl-2-(3-methylphenyl)sulfanylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-12-6-5-7-13(10-12)20-17-15(11-19)14-8-3-4-9-16(14)18(17)2/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQWWHWKGOGHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=C(C3=CC=CC=C3N2C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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